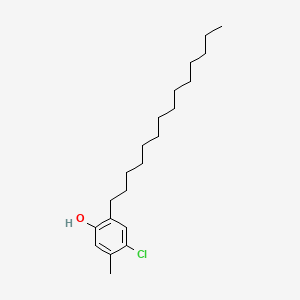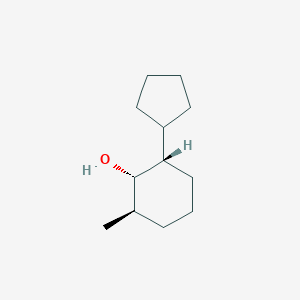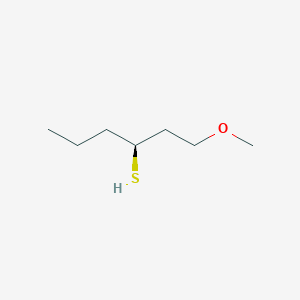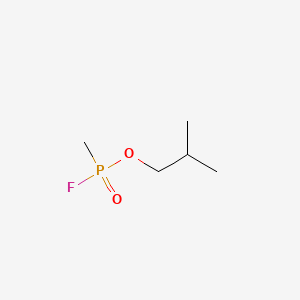
Isobutyl methylphosphonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl methylphosphonofluoridate: is an organophosphorus compound with the molecular formula C5H12FO2P. It is known for its high toxicity and is classified as a nerve agent. This compound is part of the broader class of organophosphates, which are widely recognized for their use in chemical warfare due to their potent inhibitory effects on the enzyme acetylcholinesterase.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl methylphosphonofluoridate typically involves the reaction of isobutyl alcohol with methylphosphonyl difluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Isobutyl alcohol+Methylphosphonyl difluoride→Isobutyl methylphosphonofluoridate+Hydrogen fluoride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the compound’s high toxicity. The reaction conditions are carefully monitored to prevent any accidental release of toxic intermediates or by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Isobutyl methylphosphonofluoridate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form isobutyl methylphosphonic acid and hydrogen fluoride.
Oxidation: It can be oxidized to form various phosphonate derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Hydrolysis: Isobutyl methylphosphonic acid and hydrogen fluoride.
Oxidation: Phosphonate derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Isobutyl methylphosphonofluoridate has several applications in scientific research, particularly in the fields of chemistry, biology, and toxicology:
Chemistry: It is used as a reference compound in the study of organophosphorus chemistry and the development of detection methods for nerve agents.
Biology: It serves as a model compound for studying the inhibition of acetylcholinesterase and the resulting physiological effects.
Medicine: Research involving this compound contributes to the development of antidotes and treatments for nerve agent poisoning.
Industry: It is used in the development of protective materials and decontamination methods for chemical warfare agents.
Mécanisme D'action
Isobutyl methylphosphonofluoridate is similar to other organophosphorus nerve agents such as:
- Sarin (Isopropyl methylphosphonofluoridate)
- Soman (Pinacolyl methylphosphonofluoridate)
- Tabun (Ethyl N,N-dimethylphosphoramidocyanidate)
Uniqueness:
- This compound has a unique isobutyl group, which differentiates it from other nerve agents that have different alkyl groups. This structural difference can influence its reactivity, toxicity, and the methods used for its detection and decontamination.
Comparaison Avec Des Composés Similaires
- Sarin
- Soman
- Tabun
These compounds share a similar mechanism of action but differ in their chemical structures and physical properties, which can affect their volatility, persistence in the environment, and ease of decontamination.
Propriétés
Numéro CAS |
2053-81-8 |
|---|---|
Formule moléculaire |
C5H12FO2P |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
1-[fluoro(methyl)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C5H12FO2P/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3 |
Clé InChI |
UNEQLTBUKVDOIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COP(=O)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


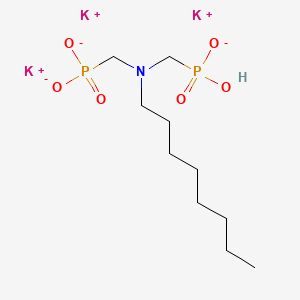

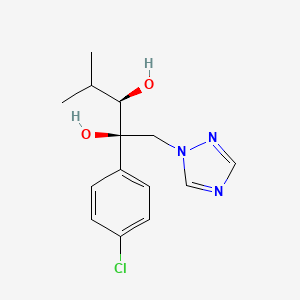
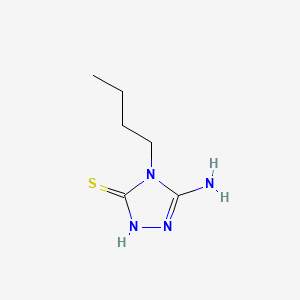
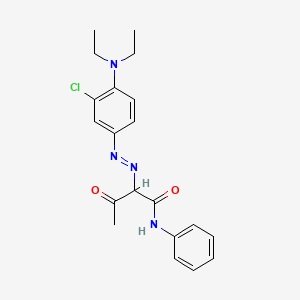
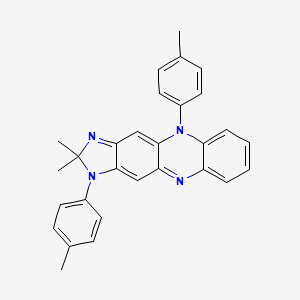
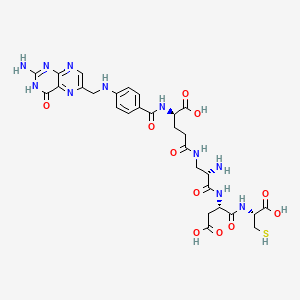
![zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride](/img/structure/B15179271.png)
